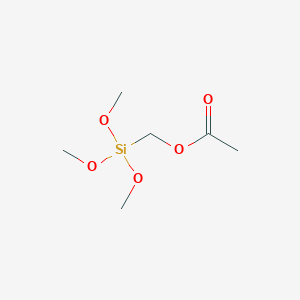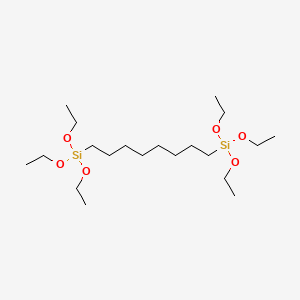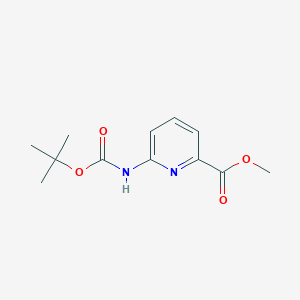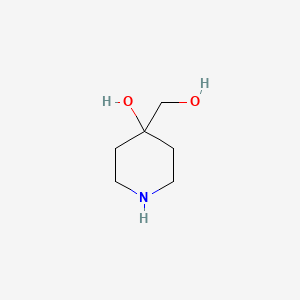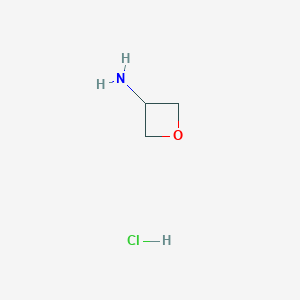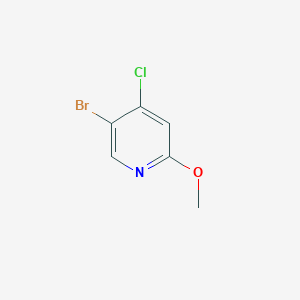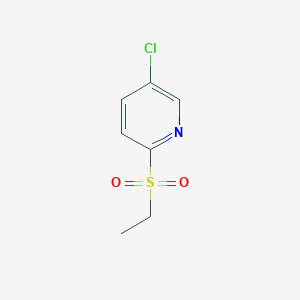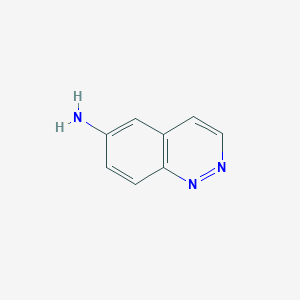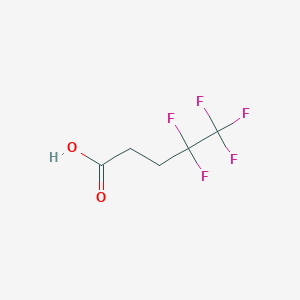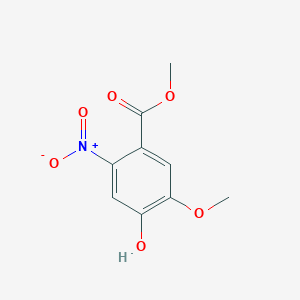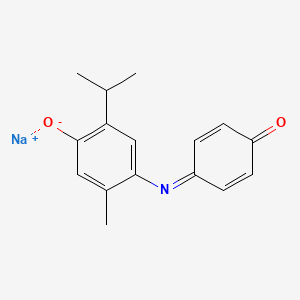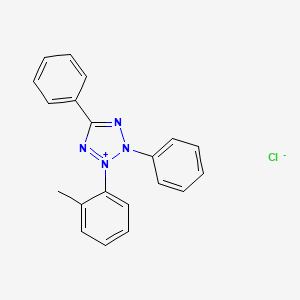![molecular formula C13H17N3O2 B1592926 (1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester CAS No. 900514-09-2](/img/structure/B1592926.png)
(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
“(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester” is a chemical compound . It is related to a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives .
Synthesis Analysis
The synthesis of related compounds involves the reaction of starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Applications De Recherche Scientifique
Synthesis and Characterization
(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester and its derivatives have been the subject of research primarily in the field of organic chemistry, focusing on their synthesis and structural characterization. For instance, studies have reported on the synthesis of related pyrrole derivatives, such as the preparation of SF5-substituted pyrrole carboxylic acid esters, highlighting methods to achieve these compounds in good yield and purity (Dolbier & Zheng, 2009). Furthermore, research on the one-step continuous flow synthesis of pyrrole-3-carboxylic acids demonstrates the advancement in methodologies for creating complex pyrrole structures (Herath & Cosford, 2010).
Chemical Reactions and Applications
The chemical reactivity of such compounds has also been a significant area of research. For example, the study of singlet oxygen reactions with 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters offers insights into the formation of 5-substituted pyrroles, which are valuable in the synthesis of compounds like prodigiosin (Wasserman et al., 2004). Additionally, research into the divergent and solvent-dependent reactions of related diaza-dienes and enamines reveals the possibility of synthesizing a range of compounds with applications in medicinal chemistry (Rossi et al., 2007).
Organocatalysis in Asymmetric Reactions
In the field of organocatalysis, pyrrolidine-containing carbamate esters have been synthesized and used in asymmetric Michael addition reactions. These studies demonstrate the utility of such compounds in enhancing yields and selectivities in organic reactions, which is pivotal for the synthesis of chiral molecules (Mondal & Bhowmick, 2018).
Potential in Medicinal Chemistry
While not directly focusing on (1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester, related research indicates the potential of such compounds in medicinal chemistry. The exploration of tert-butyl esters in various organic syntheses, including the development of drug intermediates, suggests possible applications in drug development (Geng Min, 2010).
Crystallography and Material Science
Moreover, the use of similar compounds in crystallography and material science has been reported, as seen in studies involving the characterization and X-ray diffraction analysis of tert-butyl ester derivatives. These investigations provide valuable information on the molecular structures and properties of such compounds, which can be crucial for their application in various fields (Kant et al., 2015).
Propriétés
IUPAC Name |
tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9-6-10-4-5-14-11(10)15-7-9/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDJEMPYAHCGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640111 | |
| Record name | tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester | |
CAS RN |
900514-09-2 | |
| Record name | 1,1-Dimethylethyl N-(1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900514-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





